3-(3-Chloropropyl)pyridine chemical properties
3-(3-Chloropropyl)pyridine chemical properties
An In-depth Technical Guide to 3-(3-Chloropropyl)pyridine: Properties, Synthesis, and Applications
Authored by a Senior Application Scientist
Introduction
In the landscape of modern medicinal chemistry and organic synthesis, heterocyclic compounds are indispensable scaffolds for the development of novel therapeutic agents and functional materials.[1] Among these, pyridine derivatives hold a position of prominence due to their unique physicochemical properties, including water solubility, chemical stability, and their capacity to form hydrogen bonds, which are crucial for biological interactions.[2][3] 3-(3-Chloropropyl)pyridine, a bifunctional molecule featuring both a nucleophilic pyridine ring and an electrophilic alkyl chloride chain, serves as a versatile and highly valuable building block.
This technical guide provides a comprehensive overview of the core chemical properties, synthetic methodologies, reactivity profile, and key applications of 3-(3-Chloropropyl)pyridine. The content is tailored for researchers, scientists, and drug development professionals, offering not just data, but also field-proven insights into the causality behind its chemical behavior and synthetic utility.
Physicochemical and Spectroscopic Profile
The utility of a chemical intermediate is fundamentally dictated by its physical and chemical properties. 3-(3-Chloropropyl)pyridine is a liquid at room temperature with a characteristic boiling point under reduced pressure. A summary of its key properties is presented below.
| Property | Value | Reference |
| CAS Number | 21011-66-5 | [4][5] |
| Molecular Formula | C₈H₁₀ClN | [6] |
| Molecular Weight | 155.62 g/mol | [6] |
| Boiling Point | 60-61 °C at 0.4 Torr | [4] |
| Density | 1.085 ± 0.06 g/cm³ (Predicted) | [4] |
| pKa | 5.39 ± 0.10 (Predicted) | [4] |
| SMILES | C1(CCCCl)=CN=C-C=C1 | N/A |
| InChI Key | AUGHIHYKUVKATF-UHFFFAOYSA-N | [6] |
Spectroscopic Characterization
Spectroscopic analysis is critical for confirming the identity and purity of 3-(3-Chloropropyl)pyridine. The expected spectral features are as follows:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum will exhibit distinct signals for the aromatic protons of the pyridine ring, typically in the δ 7.0-8.5 ppm region. The proton adjacent to the nitrogen atom will be the most downfield. The aliphatic propyl chain will show three distinct signals: a triplet around δ 3.6 ppm corresponding to the methylene group attached to the chlorine (-CH₂Cl), a triplet around δ 2.8 ppm for the methylene group attached to the pyridine ring (Ar-CH₂-), and a multiplet (quintet or sextet) around δ 2.1 ppm for the central methylene group (-CH₂-). The integration of these signals will be in a 4:2:2:2 ratio (aromatic:CH₂Cl:ArCH₂:CH₂).[7][8]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display five signals in the aromatic region for the five distinct pyridine carbons and three signals in the aliphatic region for the propyl chain carbons. The carbon attached to the chlorine atom will appear around 44-46 ppm.
-
IR (Infrared) Spectroscopy: Key absorption bands include C-H stretching for the aromatic ring (~3000-3100 cm⁻¹) and the aliphatic chain (~2850-2960 cm⁻¹). Characteristic C=C and C=N stretching vibrations for the pyridine ring will be observed in the 1400-1600 cm⁻¹ region. A distinct C-Cl stretching band will be present in the fingerprint region, typically around 650-800 cm⁻¹.[9]
-
MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M⁺) at m/z 155. A characteristic (M+2)⁺ peak at m/z 157 with approximately one-third the intensity of the M⁺ peak will be observed, confirming the presence of a single chlorine atom due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
Synthesis of 3-(3-Chloropropyl)pyridine
The most direct and common synthesis of 3-(3-Chloropropyl)pyridine involves the chlorination of 3-(pyridin-3-yl)propan-1-ol. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation.
Causality Behind Reagent Choice: Thionyl chloride is preferred over other chlorinating agents like HCl because the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous. This facilitates their removal from the reaction mixture, simplifying the purification of the final product and driving the reaction to completion according to Le Châtelier's principle. The reaction proceeds via a chlorosulfite intermediate, which undergoes an internal nucleophilic attack by the chloride ion (Sₙi mechanism), often with inversion of configuration if a chiral center were present.
Detailed Experimental Protocol
-
Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂ fumes) is assembled.
-
Inert Atmosphere: The system is purged with an inert gas, such as nitrogen or argon, to prevent side reactions with atmospheric moisture.
-
Reagent Charging: 3-(Pyridin-3-yl)propan-1-ol is dissolved in a suitable dry, non-protic solvent like chloroform (CHCl₃) or dichloromethane (CH₂Cl₂) and added to the reaction flask.[10] The solution is then cooled to 0 °C in an ice bath.
-
Reagent Addition: Thionyl chloride (SOCl₂, typically 1.2-1.5 molar equivalents) is dissolved in the same dry solvent and added dropwise to the stirred alcohol solution via the dropping funnel, ensuring the internal temperature does not exceed 5-10 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 1-3 hours to ensure the reaction goes to completion. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: The mixture is cooled to room temperature, and the excess solvent and thionyl chloride are carefully removed under reduced pressure (rotary evaporation).
-
Neutralization: The residue is cautiously quenched by pouring it over crushed ice and then neutralized with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the evolution of CO₂ ceases and the pH is ~8.
-
Extraction: The aqueous layer is extracted three times with an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is evaporated. The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield pure 3-(3-Chloropropyl)pyridine.[10]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 3-(3-Chloropropyl)pyridine.
Chemical Reactivity and Mechanistic Insights
The reactivity of 3-(3-Chloropropyl)pyridine is dominated by two key features: the electrophilic carbon atom bonded to the chlorine and the nucleophilic nitrogen atom of the pyridine ring.
Nucleophilic Substitution at the Propyl Chain
The primary and most synthetically useful reaction is the nucleophilic substitution of the chloride, which is a good leaving group. This allows for the facile introduction of a wide variety of functional groups.
Mechanism: The reaction typically proceeds via a standard Sₙ2 mechanism. A nucleophile (Nu⁻) attacks the carbon atom bearing the chlorine, leading to the displacement of the chloride ion in a single, concerted step. The electron-withdrawing nature of the pyridine ring can slightly decrease the electron density on the alkyl chain, potentially making the α-carbon more susceptible to nucleophilic attack.
Common nucleophiles include:
-
Amines (Primary and Secondary): To form secondary and tertiary amines, respectively. This is a cornerstone reaction for building more complex pharmaceutical intermediates.
-
Thiols: To form thioethers.
-
Alkoxides and Phenoxides: To form ethers.
-
Cyanide: To extend the carbon chain by one carbon, forming a nitrile.
Reactivity of the Pyridine Nitrogen
The lone pair of electrons on the pyridine nitrogen atom makes it basic and nucleophilic. It can be:
-
Protonated: By acids to form pyridinium salts.
-
Alkylated: By other alkylating agents to form quaternary pyridinium salts.
-
Oxidized: By peracids (e.g., m-CPBA) to form the corresponding N-oxide. This modification can alter the electronic properties of the pyridine ring, directing subsequent electrophilic substitution reactions.[11]
Reaction Pathway Diagram: Synthesis of an Amine Derivative
Caption: Sₙ2 reaction of 3-(3-chloropropyl)pyridine with an amine.
Applications in Drug Discovery and Development
Pyridine and its derivatives are integral components of numerous FDA-approved drugs and are widely used as key building blocks in the synthesis of new pharmaceutical candidates.[12][13] The dual functionality of 3-(3-Chloropropyl)pyridine makes it an exceptionally useful synthon for introducing a pyridin-3-ylpropyl moiety into target molecules. This group can influence a molecule's pharmacokinetic properties, such as solubility and metabolic stability, and can participate in crucial binding interactions (e.g., hydrogen bonding, π-stacking) with biological targets like enzymes and receptors.[1][2]
Its application spans various therapeutic areas, including but not limited to:
-
Antihistamines: As a precursor for compounds that antagonize histamine receptors.
-
Antipsychotics: In the synthesis of molecules targeting dopamine and serotonin receptors.
-
Gastrointestinal Agents: As a building block for drugs treating acid-related disorders.[12]
The ability to readily connect this scaffold to amines, thiols, and other nucleophilic groups allows for its use in combinatorial chemistry and the rapid generation of compound libraries for high-throughput screening.
Safety and Handling
As with any chlorinated organic compound and pyridine derivative, 3-(3-Chloropropyl)pyridine must be handled with appropriate safety precautions in a well-ventilated fume hood.[14]
-
Hazards: It is expected to be harmful if swallowed, inhaled, or absorbed through the skin. It may cause irritation to the skin, eyes, and respiratory tract.[15]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[16]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents and sources of ignition.
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[16]
Conclusion
3-(3-Chloropropyl)pyridine is a fundamentally important heterocyclic intermediate whose value is derived from its bifunctional nature. A thorough understanding of its chemical properties, reactivity, and synthetic pathways is essential for its effective utilization. The reliable synthesis from its corresponding alcohol and its predictable reactivity in Sₙ2 reactions make it a go-to building block for medicinal chemists. As the demand for novel and more effective pharmaceuticals continues to grow, the role of versatile synthons like 3-(3-Chloropropyl)pyridine in accelerating the drug discovery and development process remains as critical as ever.
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